![molecular formula C17H24O4 B033989 2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione CAS No. 109954-46-3](/img/structure/B33989.png)
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verapliquinone D is a prenylated quinone compound isolated from marine organisms, specifically from the genus Aplidium. These compounds are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Verapliquinone D can be synthesized through a series of chemical reactions involving the functionalization of quinone precursors. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the functionalization and subsequent steps.
Industrial Production Methods
While detailed industrial production methods for Verapliquinone D are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may involve the use of more efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Verapliquinone D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroquinone to quinone.
Reduction: Reduction of quinone to hydroquinone.
Substitution: Introduction of functional groups at specific positions on the quinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various functionalized quinones and hydroquinones, which can be further utilized in different chemical and biological applications .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Studied for its antitumor, antibacterial, and antiprotozoal activities.
Mécanisme D'action
The mechanism of action of Verapliquinone D involves its interaction with specific molecular targets and pathways. It is known to exert its effects through redox cycling and the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells and inhibit the growth of pathogens . The compound’s ability to modulate oxidative stress and cellular signaling pathways makes it a promising candidate for therapeutic development .
Comparaison Avec Des Composés Similaires
Verapliquinone D can be compared with other similar compounds, such as:
Verapliquinone A: Another prenylated quinone with similar biological activities.
Griffithane D: A methoxy-1,4-benzoquinone with antitumor properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of Verapliquinone D .
Propriétés
Numéro CAS |
109954-46-3 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7- |
Clé InChI |
LLFLYROJZGWUAK-GHXNOFRVSA-N |
SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
SMILES isomérique |
C/C(=C/CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |
SMILES canonique |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


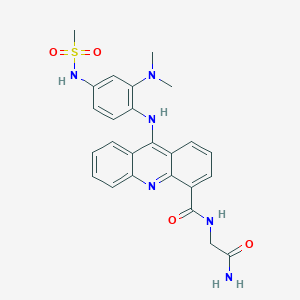
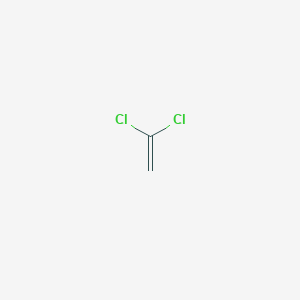
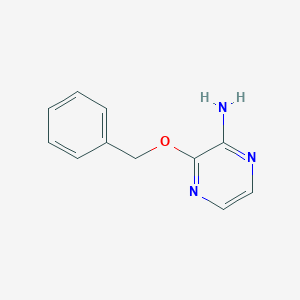
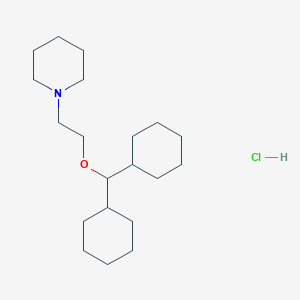
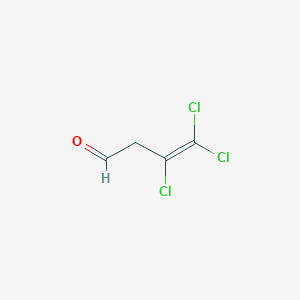
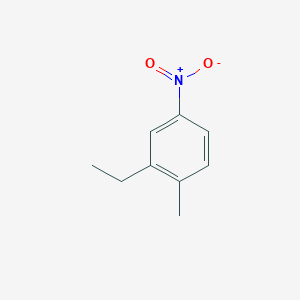
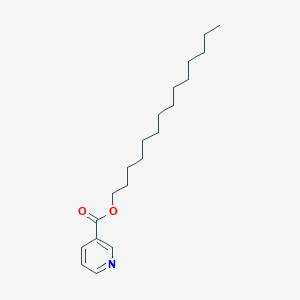
![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)

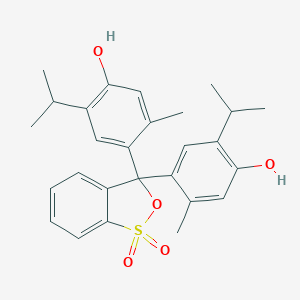
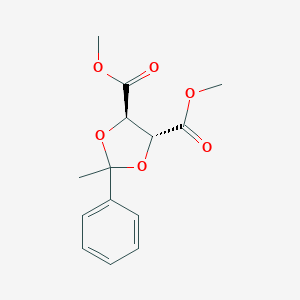
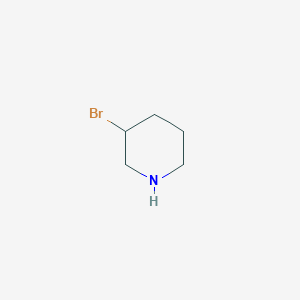
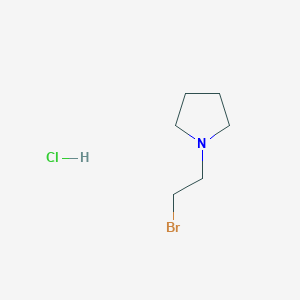
![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)
